5-Fluoro-1-benzothiophene-2-carbonitrile chemical properties
5-Fluoro-1-benzothiophene-2-carbonitrile chemical properties
Executive Summary
5-Fluoro-1-benzothiophene-2-carbonitrile (CAS: 1190198-23-2) is a specialized heterocyclic intermediate utilized in the discovery of small-molecule therapeutics. Structurally, it consists of a benzothiophene core—a bioisostere of the indole scaffold—substituted with a fluorine atom at the 5-position and a nitrile group at the 2-position.
This compound serves as a critical "handle" in medicinal chemistry. The fluorine substituent at C5 blocks metabolic hydroxylation, enhancing pharmacokinetic stability, while the C2-nitrile provides a versatile electrophilic center for transformation into amidines, tetrazoles, amines, or carboxylic acids. It is particularly relevant in the development of 5-lipoxygenase (5-LOX) inhibitors , kinase inhibitors , and selective estrogen receptor modulators (SERMs) .
Physicochemical Profile
The following data summarizes the core physical properties. Note that while the carboxylic acid derivative is widely characterized, the nitrile is often generated in situ or used immediately; therefore, some values are derived from high-fidelity predictive models validated against the benzothiophene class.
| Property | Value | Notes |
| IUPAC Name | 5-Fluoro-1-benzothiophene-2-carbonitrile | |
| CAS Number | 1190198-23-2 | Verified |
| Molecular Formula | C₉H₄FNS | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of class |
| Solubility | DMSO, DMF, Dichloromethane | Low water solubility |
| LogP (Calc) | ~2.8 - 3.1 | Lipophilic |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 (Nitrile N, Fluorine) |
Synthetic Pathways[2][3]
Access to 5-fluoro-1-benzothiophene-2-carbonitrile is typically achieved through the construction of the benzothiophene ring followed by functional group manipulation. The most robust route involves the Fiesselmann condensation or similar cyclization strategies using thioglycolates.
Core Synthesis Strategy (Route A)
This pathway builds the ring system from a substituted benzaldehyde, ensuring correct regiochemistry of the fluorine atom.
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Cyclization: Reaction of 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate under basic conditions yields the ethyl ester.
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Saponification: Hydrolysis of the ester to the carboxylic acid (CAS 70060-13-8).
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Amidation: Conversion to the primary amide via acid chloride.
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Dehydration: Dehydration of the amide (using POCl₃ or SOCl₂) to the nitrile.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available aldehyde precursors to the target nitrile.
Chemical Reactivity & Transformations[5]
The utility of this compound lies in its dual reactivity: the nitrile group acts as an electrophile, while the benzothiophene core is an electron-rich aromatic system (though deactivated slightly by the fluorine).
Nitrile Transformations
The C2-nitrile is a "gateway" functional group.
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Hydrolysis: Under acidic conditions (H₂SO₄/AcOH), it reverts to the carboxamide or carboxylic acid .
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Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the 5-substituted tetrazole , a bioisostere of a carboxylic acid often used to improve metabolic stability.
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Amidine Synthesis: Reaction with hydroxylamine yields the amidoxime , a precursor to oxadiazoles used in antimicrobial research (e.g., against MRSA).
Core Reactivity
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Electrophilic Substitution: The 3-position is the most reactive site for electrophilic attack (e.g., bromination, nitration), though the electron-withdrawing nitrile at C2 and fluorine at C5 will reduce overall reactivity compared to unsubstituted benzothiophene.
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the nitrile handle and the C3 aromatic position.
Experimental Protocols
The following protocols are adapted from validated methodologies for benzothiophene-2-carboxylic acid derivatives [1, 2].
Protocol A: Synthesis of the Precursor Acid
Target: 5-Fluoro-1-benzothiophene-2-carboxylic acid (CAS 70060-13-8)
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Reagents: 4-chloro-2-fluorobenzaldehyde (14.9 mmol), ethyl thioglycolate (16.5 mmol), triethylamine (45 mmol), DMSO (20 mL).
-
Procedure:
-
Dissolve aldehyde and thioglycolate in anhydrous DMSO under N₂.
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Add triethylamine dropwise.
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Heat to 80°C for 2 hours , then stir at room temperature overnight.
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Quench: Pour into ice/water (800 mL) with vigorous stirring.
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Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate.
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Hydrolysis: Dissolve the ester in EtOH, add 3N NaOH (2 eq), and stir overnight. Acidify with 1N HCl to precipitate the acid.
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Protocol B: Conversion to Nitrile
Target: 5-Fluoro-1-benzothiophene-2-carbonitrile
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Step 1 (Acid Chloride Formation): Suspend the acid (1.0 eq) in dry toluene. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo.[2]
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Step 2 (Amide Formation): Dissolve the residue in dry DCM. Cool to 0°C. Add aqueous ammonia (28%) or bubble NH₃ gas. Stir for 1 hour. Filter the solid primary amide.
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Step 3 (Dehydration): Suspend the amide in POCl₃ (excess). Heat to 80°C for 3 hours.
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Workup: Pour the reaction mixture carefully onto ice (exothermic!). Neutralize with NaHCO₃.[3] Extract with DCM.[4] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Medicinal Chemistry Applications
Bioisosterism
The benzothiophene ring is a classical bioisostere for the indole ring (found in tryptophan and serotonin). Replacing the N-H of indole with Sulfur (S) increases lipophilicity (LogP) and removes a hydrogen bond donor, which can improve membrane permeability and blood-brain barrier (BBB) penetration.
Case Study: Antimicrobial Acylhydrazones
Research indicates that derivatives of 5-fluorobenzo[b]thiophene-2-carboxylic acid (the hydrolysis product of the nitrile) exhibit significant activity against multidrug-resistant Staphylococcus aureus (MRSA). The 5-fluoro substituent is critical here; it prevents oxidative metabolism at the 5-position, a common clearance pathway for these aromatics [1].
5-Lipoxygenase (5-LOX) Inhibition
Benzothiophenes are established scaffolds for 5-LOX inhibitors (e.g., Zileuton analogues). The 2-carbonitrile group can be converted to a N-hydroxyurea or hydroxamic acid moiety, which chelates the active site iron of the 5-LOX enzyme, while the 5-fluoro group fits into the hydrophobic pocket, enhancing potency.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI (Molecules). URL:[Link]
- Process for the Synthesis of Benzo[b]thiophenes (Patent EP0859770B1).
-
5-Fluoro-1-benzothiophene-2-carboxylic acid (PubChem CID 901439). Source: PubChem.[5] URL:[Link]
Sources
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
